molecular formula C12H15NO5S B231632 Phycoerythrobilin CAS No. 18097-67-1

Phycoerythrobilin

Cat. No.: B231632
CAS No.: 18097-67-1
M. Wt: 586.7 g/mol
InChI Key: GLWKVDXAQHCAIO-CDHJOLGUSA-N
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Description

Phycoerythrobilin is a complex organic compound with a unique structure. This compound is characterized by multiple pyrrole rings and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phycoerythrobilin involves multiple steps, including the formation of pyrrole rings and the introduction of various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substituents can be introduced into the compound through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows for the investigation of binding affinities and reaction kinetics.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Phycoerythrobilin involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds with similar pyrrole ring structures.

    Carboxyethyl Compounds: Compounds with similar carboxyethyl functional groups.

    Methylidene Compounds: Compounds with similar methylidene substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research applications.

Properties

CAS No.

18097-67-1

Molecular Formula

C12H15NO5S

Molecular Weight

586.7 g/mol

IUPAC Name

3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+

InChI Key

GLWKVDXAQHCAIO-CDHJOLGUSA-N

Isomeric SMILES

C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C

SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Canonical SMILES

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C

Synonyms

phycoerythrobilin

Origin of Product

United States

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